molecular formula C14H11N3 B14066511 3-(4-Methylphenyl)-1,2,4-benzotriazine CAS No. 81817-17-6

3-(4-Methylphenyl)-1,2,4-benzotriazine

Cat. No.: B14066511
CAS No.: 81817-17-6
M. Wt: 221.26 g/mol
InChI Key: WHHMDWFHJUFPKA-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-benzotriazine is an organic compound belonging to the class of benzotriazines Benzotriazines are heterocyclic compounds containing a triazine ring fused with a benzene ring The presence of a methyl group at the para position of the phenyl ring distinguishes this compound from other benzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with ortho-nitrobenzyl chloride under acidic conditions, followed by reduction and cyclization to form the benzotriazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to improved yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzotriazines .

Scientific Research Applications

3-(4-Methylphenyl)-1,2,4-benzotriazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methylphenyl)-1,2,4-benzotriazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

81817-17-6

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2,4-benzotriazine

InChI

InChI=1S/C14H11N3/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-17-14/h2-9H,1H3

InChI Key

WHHMDWFHJUFPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=N2

Origin of Product

United States

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